

Application Note: Angiotensin (3-7) Receptor Affinity & Kinetics Profiling

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Compound of Interest

Compound Name: Angiotensin III (3-7)

CAS No.: 122483-84-5

Cat. No.: B040271

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Executive Summary & Biological Context

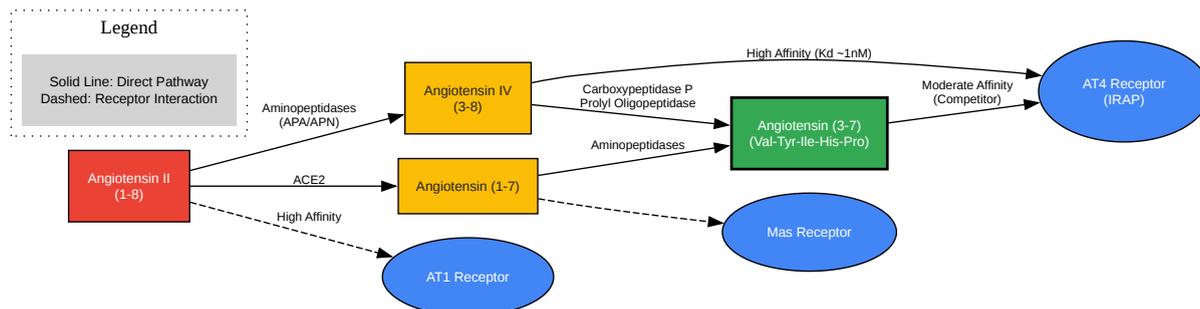
Angiotensin (3-7) is a bioactive pentapeptide metabolite of the Renin-Angiotensin System (RAS).[1] It is generated via the cleavage of Ang IV (Ang 3-8) by carboxypeptidase P or prolyl oligopeptidase, or through the N-terminal degradation of Ang (1-7).

While often overshadowed by Ang II, Ang (3-7) exhibits distinct neuroactive properties, particularly in enhancing memory and learning. Crucially, its pharmacological profile is defined by its interaction with the AT4 receptor (IRAP), rather than the classical AT1 or AT2 receptors. This guide outlines the "Gold Standard" protocols for validating this interaction: Radioligand Competition Binding (for affinity/

) and Surface Plasmon Resonance (SPR) (for real-time kinetics).

RAS Pathway & Ang (3-7) Formation

The following diagram illustrates the specific enzymatic pathways leading to Ang (3-7) and its receptor targets.[2]



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Caption: Enzymatic generation of Angiotensin (3-7) and its primary interaction with the AT4 receptor (IRAP).

Methodology A: Radioligand Competition Binding Assay

Purpose: To determine the equilibrium dissociation constant (

) of Ang (3-7) for the AT4 receptor. Principle: Since radiolabeled Ang (3-7) is unstable and rarely commercially available, the standard approach is a competition assay displacing

I-Angiotensin IV, which binds AT4/IRAP with high affinity (

).

Materials & Reagents[1][3][4][5][6]

- Receptor Source: HEK-293 cells stably transfected with human IRAP (AT4) or bovine adrenal/kidney membranes (rich in AT4).
- Radioligand:

I-Angiotensin IV (Specific Activity ~2200 Ci/mmol).

- Competitor: Unlabeled Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) (Range:

M to

M).

- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

, 1 mM EDTA, 0.1% BSA.

- Protease Inhibitor Cocktail (CRITICAL): 10

M Amastatin, 10

M Bestatin, 10

M Plummer's inhibitor (to prevent degradation of the pentapeptide).

Protocol Steps

- Membrane Preparation:

- Homogenize tissue/cells in ice-cold hypotonic buffer (5 mM Tris-HCl, pH 7.4).

- Centrifuge at 40,000

for 20 min at 4°C.

- Resuspend pellet in Assay Buffer to a final protein concentration of 100–200

g/well .

- Incubation:

- In a 96-well plate, add:

- 50

L Protease Inhibitor Cocktail.

- 50

L

I-Ang IV (Final conc. ~0.5 nM).[3]
- 50

L Unlabeled Ang (3-7) (titration series).
- 100

L Membrane suspension.
 - Incubate for 120 minutes at 37°C (equilibrium is slower for AT4).
- Termination:
 - Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
 - Wash filters

with ice-cold Tris-buffered saline.
- Quantification:
 - Measure radioactivity (CPM) using a Gamma Counter.

Data Analysis

Calculate the

using the Cheng-Prusoff equation:

- : Concentration of Ang (3-7) displacing 50% of specific binding.
- : Concentration of

I-Ang IV used (0.5 nM).
- : Dissociation constant of Ang IV for AT4 (typically ~1.5 nM).

Methodology B: Surface Plasmon Resonance (SPR) Kinetics

Purpose: To measure real-time association (

) and dissociation (

) rates. System: Biacore T200 or S200 (Cytiva).

Experimental Design

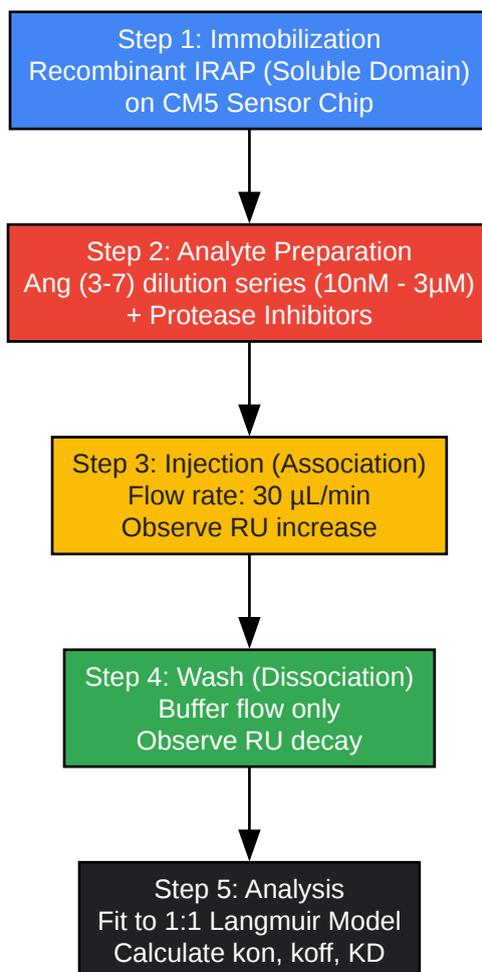
Because IRAP is a transmembrane protein, standard amine coupling destroys its conformation. Use Soluble IRAP (catalytic domain) or Liposome Capture (L1 Chip).

Recommended Setup: Soluble IRAP on CM5 Chip

- Immobilization:
 - Ligand: Recombinant human IRAP (extracellular domain).
 - Method: Amine coupling (EDC/NHS) to ~2000 RU density.
 - Reference Channel: Activated/blocked surface (no protein).
- Kinetic Assay:
 - Analyte: Angiotensin (3-7) dissolved in HBS-EP+ buffer.
 - Concentrations: 0, 10, 30, 100, 300, 1000, 3000 nM (Single Cycle Kinetics recommended to avoid regeneration issues).
 - Flow Rate: 30
L/min (to minimize mass transport limitation).
 - Contact Time: 120s association, 600s dissociation.
- Data Fitting:
 - Fit sensorgrams to a 1:1 Langmuir binding model.

- Note: Ang (3-7) has fast kinetics (is rapid); ensure high data acquisition rate (10 Hz).

SPR Workflow Diagram



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Caption: Step-by-step SPR kinetic profiling for Ang (3-7) and IRAP interaction.

Expected Results & Data Interpretation

Researchers should anticipate that Ang (3-7) will exhibit lower affinity than the parent Ang IV peptide. The following table summarizes expected comparative values based on literature consensus.

Parameter	Angiotensin IV (Control)	Angiotensin (3-7) (Analyte)	Interpretation
Target Receptor	AT4 (IRAP)	AT4 (IRAP)	Both bind the same site.
Binding Affinity ()	~ 1.5 nM	50 - 200 nM	Ang (3-7) is a weaker agonist/competitor.
Association ()	Fast ()	Moderate	Slower recognition of the truncated peptide.
Dissociation ()	Slow ()	Fast ()	Ang (3-7) has a shorter residence time.
AT1/AT2 Binding	Negligible ()	Negligible ()	High selectivity for AT4/IRAP.

Key Insight: The reduced affinity of Ang (3-7) compared to Ang IV suggests that while it modulates the system, it may act as a partial agonist or a regulator of IRAP enzymatic activity rather than a primary high-potency ligand.

Troubleshooting & Optimization

- **Peptide Degradation:** The Val-Tyr bond is susceptible to aminopeptidases.^{[2][4]} If appears artificially low (weak binding), check peptide integrity via HPLC. Always use fresh inhibitor cocktails.
- **Non-Specific Binding (NSB):** Angiotensin peptides are "sticky." Use low-binding tubes and add 0.1% BSA or 0.05% Tween-20 to all buffers.
- **Solubility:** Ang (3-7) is hydrophobic. Dissolve stock in water/acetonitrile (10%) before diluting in assay buffer.

References

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